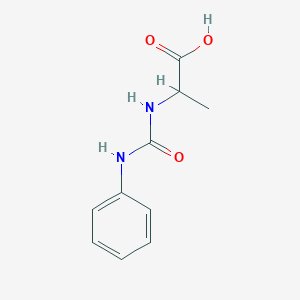

N-(Anilinocarbonyl)alanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(Anilinocarbonyl)alanine: is an organic compound with the molecular formula C10H12N2O3 and a molecular weight of 208.219 g/mol It is a derivative of alanine, an amino acid, and features an anilinocarbonyl group attached to the nitrogen atom of the alanine molecule

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Amidomalonate Synthesis: One of the methods for synthesizing N-(Anilinocarbonyl)alanine involves the amidomalonate synthesis. This process begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide.

Reductive Amination: Another method involves the reductive amination of an α-keto acid with ammonia and a reducing agent.

Industrial Production Methods:

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: N-(Anilinocarbonyl)alanine can undergo oxidation reactions, where the anilinocarbonyl group may be oxidized to form various products.

Reduction: The compound can also undergo reduction reactions, where the carbonyl group can be reduced to an alcohol.

Substitution: this compound can participate in substitution reactions, where the anilinocarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Aplicaciones Científicas De Investigación

Chemistry: N-(Anilinocarbonyl)alanine is used in the structural modification of natural products to improve their solubility and activity. It serves as a building block for the synthesis of more complex molecules .

Biology: In biological research, this compound is used to study protein synthesis and metabolism. It can be incorporated into peptides and proteins to investigate their structure and function .

Medicine: It can be used to design new pharmaceuticals with improved pharmacological properties .

Industry: this compound is used in the production of various industrial chemicals and materials. Its unique chemical properties make it suitable for use in the synthesis of polymers and other advanced materials .

Mecanismo De Acción

The mechanism of action of N-(Anilinocarbonyl)alanine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. It can also interact with proteins and other biomolecules, affecting their structure and function .

Comparación Con Compuestos Similares

- N-Acetyl-DL-Alanine

- N-Chloroacetyl-L-Alanine

- N-Benzoyl-D-Alanine

- N-Benzoyl-L-Alanine

- N-Phenylacetylalanine

- N-Cyclohexyl-Beta-Alanine

- N-Methyl-L-Alanine

- N-Benzylsulfonylalanine

- N-(Anilinocarbonyl)aspartic acid

Comparison: N-(Anilinocarbonyl)alanine is unique due to the presence of the anilinocarbonyl group, which imparts distinct chemical properties compared to other similar compounds. This group can participate in various chemical reactions, making the compound versatile for different applications. Additionally, the presence of the alanine backbone allows for incorporation into peptides and proteins, making it valuable for biological and medical research.

Actividad Biológica

N-(Anilinocarbonyl)alanine, also known as N-(4-aminobenzoyl)alanine, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including enzymatic functions, interactions with biological systems, and implications for therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C10H12N2O3 and a molecular weight of approximately 210.22 g/mol. The compound features an anilinocarbonyl group attached to an alanine backbone, which is significant for its biological interactions.

Enzymatic Activity

One of the key aspects of this compound is its role as a substrate in various enzymatic processes. It is involved in the activity of aldose reductase , an enzyme that catalyzes the NADPH-dependent reduction of carbonyl compounds, playing a crucial role in the polyol pathway. This pathway is particularly important during hyperglycemia, where glucose is reduced to sorbitol. The compound's interaction with this enzyme suggests potential implications in metabolic disorders such as diabetes .

Table 1: Enzymatic Activities Related to this compound

| Enzyme | Reaction Type | Substrates Involved |

|---|---|---|

| Aldose Reductase | NADPH-dependent reduction | Glucose, aldehydes, ketones |

| Carbonyl Reductases | Reduction of carbonyls to alcohols | Various carbonyl-containing compounds |

Biological Effects

Recent studies have highlighted the diverse biological effects of this compound and related compounds:

- Antioxidant Activity : Compounds similar to this compound have demonstrated significant antioxidant properties. They scavenge free radicals, which can mitigate oxidative stress-related damage in cells .

- Antitumor Properties : Research into diarylpentanoids has shown that structural analogs exhibit antitumor activity. The presence of the anilinocarbonyl moiety may enhance this effect through mechanisms involving apoptosis induction and cell cycle arrest .

- Neuroprotective Effects : Some derivatives have been studied for their neuroprotective properties, suggesting potential applications in neurodegenerative diseases .

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using DPPH scavenging assays. Results indicated that the compound exhibited moderate to high scavenging activity compared to standard antioxidants like curcumin.

Case Study 2: Antitumor Efficacy

In vitro studies on cancer cell lines revealed that this compound inhibited cell proliferation significantly at concentrations above 50 µM. The mechanism was linked to increased apoptosis markers and reduced viability in treated cells.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound:

- Hydrophobicity : Increased hydrophobicity correlates with improved membrane permeability and bioavailability.

- Functional Groups : The presence of electron-donating groups on the aromatic ring enhances antioxidant activity and overall biological potency .

Table 2: Structure-Activity Relationship Insights

| Structural Feature | Impact on Activity |

|---|---|

| Anilinocarbonyl Group | Enhances binding affinity to enzymes |

| Hydrophobic Substituents | Improves cellular uptake |

| Electron-donating Groups | Increases antioxidant capacity |

Propiedades

IUPAC Name |

2-(phenylcarbamoylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-7(9(13)14)11-10(15)12-8-5-3-2-4-6-8/h2-7H,1H3,(H,13,14)(H2,11,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWIUEMANOAFYHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)NC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.